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molecular formula C13H22O4 B8498335 Butyl 6-ethoxy-3-methyl-3,6-dihydro-2H-pyran-2-carboxylate CAS No. 62824-33-3

Butyl 6-ethoxy-3-methyl-3,6-dihydro-2H-pyran-2-carboxylate

Cat. No. B8498335
M. Wt: 242.31 g/mol
InChI Key: JNMLPFLLVGAGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225514

Procedure details

Following the procedure of Example 12, a solution of 26.7 g. (0.226 mol) of 1-ethoxy-1,3-pentadiene (purity, 95%), 32.5 g. (0.25 mol) of butyl glyoxylate and 0.250 g. of hydroquinone in 250 ml. of methylene chloride was refluxed for 48 hours to give 28.0 g. of a mixture of 1-ethoxy-1,3-pentadiene and butyl glyoxylate and 20.32 g. of distilled 2H-pyran butyl ester (b1.0 =100°-110°) as an oil. Yield based on 1-ethoxy-1,3-pentadiene, 34%.
Name
1-ethoxy-1,3-pentadiene
Quantity
0.226 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-ethoxy-1,3-pentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2H-pyran butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]=[CH:5][CH:6]=[CH:7][CH3:8])[CH3:2].[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[O:11].C1(C=CC(O)=CC=1)O>C(Cl)Cl>[CH2:14]([O:13][C:9]([CH:10]1[CH:7]([CH3:8])[CH:6]=[CH:5][CH:4]([O:3][CH2:1][CH3:2])[O:11]1)=[O:12])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
1-ethoxy-1,3-pentadiene
Quantity
0.226 mol
Type
reactant
Smiles
C(C)OC=CC=CC
Step Two
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C=O)(=O)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
1-ethoxy-1,3-pentadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=CC=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)OCCCC
Step Five
Name
2H-pyran butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 28.0 g
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(=O)C1OC(C=CC1C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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